

# Spectroscopic Analysis of 2-[4-(chloromethyl)phenyl]propanoic acid: A Technical Overview

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Compound of Interest		
	2-[4-	
Compound Name:	(Chloromethyl)phenyl]propanoic	
	acid	
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#### Introduction

**2-[4-(chloromethyl)phenyl]propanoic acid** is a key intermediate in the synthesis of various pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[1] [2] Its chemical structure, featuring a propanoic acid moiety and a chloromethylated phenyl ring, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive (though currently incomplete) overview of the spectroscopic data for this compound, essential for its identification, characterization, and quality control in research and development settings.

Due to the limited availability of public spectroscopic data for **2-[4- (chloromethyl)phenyl]propanoic acid**, this guide will focus on the expected spectral characteristics based on its chemical structure and provide general experimental protocols for obtaining the necessary data.

## **Predicted Spectroscopic Data**



Based on the structure of **2-[4-(chloromethyl)phenyl]propanoic acid**, the following spectral characteristics are anticipated.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~12.0 - 11.0	Singlet (broad)	1H	Carboxylic acid (- COOH)
~7.3 - 7.1	Multiplet	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
~4.6	Singlet	2H	Methylene protons (- CH <sub>2</sub> CI)
~3.7	Quartet	1H	Methine proton (- CH(CH₃)-)
~1.5	Doublet	3H	Methyl protons (-CH₃)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~175 - 170	Carboxylic acid carbon (-COOH)
~140 - 135	Aromatic carbon attached to propanoic acid
~135 - 130	Aromatic carbon attached to chloromethyl group
~130 - 128	Aromatic CH carbons
~45	Methylene carbon (-CH₂Cl)
~45	Methine carbon (-CH(CH₃)-)
~20 - 15	Methyl carbon (-CH₃)

## Table 3: Predicted Infrared (IR) Absorption Data



Wavenumber (cm <sup>-1</sup> )	Functional Group
3300 - 2500 (broad)	O-H stretch (Carboxylic acid)
~1700	C=O stretch (Carboxylic acid)
~3000	C-H stretch (Aromatic and Aliphatic)
~1600, ~1450	C=C stretch (Aromatic ring)
~1250	C-O stretch (Carboxylic acid)
~700	C-CI stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
198/200	Molecular ion peak [M] <sup>+</sup> and [M+2] <sup>+</sup> (due to <sup>35</sup> Cl and <sup>37</sup> Cl isotopes)
153	Loss of COOH
123	Loss of CH <sub>2</sub> Cl
91	Tropylium ion

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of 2-[4-(chloromethyl)phenyl]propanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
  Key parameters to consider are the spectral width, number of scans, and relaxation delay.



• ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

### Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

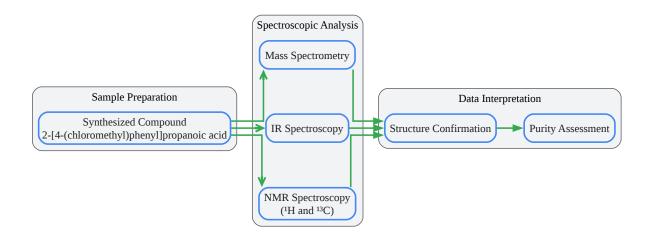
### **Mass Spectrometry (MS)**

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **2-[4-(chloromethyl)phenyl]propanoic acid**.





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Caption: Workflow for the spectroscopic analysis of **2-[4-(chloromethyl)phenyl]propanoic** acid.

#### Conclusion

While direct, experimentally obtained spectroscopic data for 2-[4-

(chloromethyl)phenyl]propanoic acid is not readily available in public domains, this guide provides a foundational understanding of its expected spectral characteristics. The provided general experimental protocols serve as a starting point for researchers to obtain the necessary data for comprehensive characterization. The logical workflow presented offers a systematic approach to the analysis of this important pharmaceutical intermediate. Further research and publication of this data would be highly beneficial to the scientific community.

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#### References

- 1. Buy 2-[4-(Chloromethyl)phenyl]propanoic acid | 80530-55-8 [smolecule.com]
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